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molecular formula C16H21NO5 B8353075 (+-)-1-(3-Methoxyphenyl)-6-azabicyclo(3.2.1)octane CAS No. 61098-43-9

(+-)-1-(3-Methoxyphenyl)-6-azabicyclo(3.2.1)octane

Cat. No. B8353075
M. Wt: 307.34 g/mol
InChI Key: LDPKAPICRXBACU-UHFFFAOYSA-N
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Patent
US03932429

Procedure details

A mixture of 9 g of 1-(3-methoxyphenyl)-6-azabicyclo[ 3,2,1]octane oxalate and 90 ml of aqueous 48% hydrobromic acid is refluxed for 1.5 hours. After the reaction, the mixture is concentrated under reduced pressure. The residue thus obtained is recrystallized from a mixture of ethanol and ether. 7.7 g of 1-(3-hydroxyphenyl)-6-azabicyclo[3,2,1]octane hydrobromide are obtained. M.p. 239° - 242°C.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(=O)C(O)=O.C[O:8][C:9]1[CH:10]=[C:11]([C:15]23[CH2:22][CH:19]([NH:20][CH2:21]2)[CH2:18][CH2:17][CH2:16]3)[CH:12]=[CH:13][CH:14]=1.[BrH:23]>>[BrH:23].[OH:8][C:9]1[CH:10]=[C:11]([C:15]23[CH2:22][CH:19]([NH:20][CH2:21]2)[CH2:18][CH2:17][CH2:16]3)[CH:12]=[CH:13][CH:14]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C(C(=O)O)(=O)O.COC=1C=C(C=CC1)C12CCCC(NC1)C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
After the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
is recrystallized from a mixture of ethanol and ether

Outcomes

Product
Name
Type
product
Smiles
Br.OC=1C=C(C=CC1)C12CCCC(NC1)C2
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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